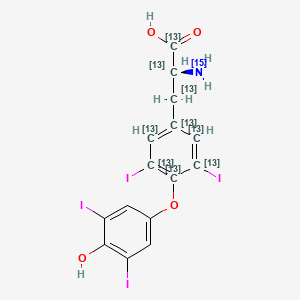

レボチロキシン-13C9-15N

概要

説明

L-チロキシン-13C9,15Nは、炭素-13および窒素-15同位体で標識された甲状腺ホルモンチロキシンの人工合成形態です。 この化合物は、主にガスクロマトグラフィー質量分析法(GC-MS)または液体クロマトグラフィー質量分析法(LC-MS)によるL-チロキンの定量化のための内部標準として使用されます 。L-チロキシン自体は、甲状腺によって産生される重要なホルモンであり、代謝、成長、発達を調節する上で重要な役割を果たします。

科学的研究の応用

L-Thyroxine-13C9,15N has a wide range of scientific research applications, including:

Chemistry: Used as an internal standard in analytical techniques like GC-MS and LC-MS for the quantification of L-thyroxine.

Biology: Employed in metabolic studies to trace the pathways and transformations of thyroxine in biological systems.

Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of thyroxine.

Industry: Applied in the quality control of pharmaceutical formulations containing thyroxine.

作用機序

L-チロキシン-13C9,15Nは、天然のチロキンの作用を模倣することにより、その効果を発揮します。 これは、標的細胞の核にある甲状腺ホルモン受容体に結合し、代謝、成長、発達に関与する遺伝子の発現を調節します 。分子標的は、チロキンの生理学的効果を仲介するさまざまな酵素、輸送タンパク質、転写因子を含みます。

類似の化合物との比較

L-チロキシン-13C9,15Nは、次のような他の同位体標識された化合物と比較できます。

L-チロシン-13C9,15N: 代謝研究や内部標準として使用される、安定同位体標識された別のアミノ酸.

L-ロイシン-13C6,15N: タンパク質合成研究や同位体トレーサーとして使用されます.

L-セリン-13C3,15N: 代謝およびプロテオミクス研究で使用されます.

L-チロキシン-13C9,15Nの独自性は、チロキンの定量化と研究に特化した用途であり、甲状腺ホルモン研究および関連分野における貴重なツールとなっています。

生化学分析

Biochemical Properties

Levothyroxine-13C9-15N plays a crucial role in biochemical reactions, particularly in the regulation of metabolism and energy expenditure. It interacts with several enzymes and proteins, including thyroxine-binding globulin (TBG), transthyretin, and albumin, which are responsible for its transport in the bloodstream. The compound also binds to thyroid hormone receptors (TRs) in target tissues, influencing the transcription of genes involved in metabolic processes . The interaction with these biomolecules is essential for maintaining homeostasis and regulating metabolic rate.

Cellular Effects

Levothyroxine-13C9-15N affects various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are critical for cell growth, differentiation, and survival . Additionally, it impacts gene expression by binding to thyroid hormone response elements (TREs) in the DNA, leading to the activation or repression of target genes . This regulation affects cellular metabolism, including glucose and lipid metabolism, and plays a role in maintaining energy balance.

Molecular Mechanism

At the molecular level, Levothyroxine-13C9-15N exerts its effects by binding to thyroid hormone receptors (TRα and TRβ) in the nucleus of target cells . This binding induces conformational changes in the receptors, allowing them to interact with coactivators or corepressors and subsequently bind to thyroid hormone response elements (TREs) on the DNA . This interaction modulates the transcription of genes involved in various physiological processes, including metabolism, growth, and development.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Levothyroxine-13C9-15N can change over time due to its stability and degradation. Studies have shown that the compound remains stable under controlled conditions, but its activity can diminish over extended periods . Long-term exposure to Levothyroxine-13C9-15N in vitro or in vivo can lead to alterations in cellular function, including changes in gene expression and metabolic activity . These temporal effects are important for understanding the compound’s pharmacokinetics and pharmacodynamics.

Dosage Effects in Animal Models

The effects of Levothyroxine-13C9-15N vary with different dosages in animal models. At low doses, the compound effectively restores normal thyroid hormone levels and metabolic function in hypothyroid animals . At high doses, it can cause toxic effects, including hyperthyroidism, characterized by increased heart rate, weight loss, and nervousness. These dosage-dependent effects highlight the importance of precise dosing in therapeutic applications.

Metabolic Pathways

Levothyroxine-13C9-15N is involved in several metabolic pathways, primarily those related to thyroid hormone metabolism. It is metabolized in the liver by deiodinases, which remove iodine atoms to convert it into active triiodothyronine (T3) or inactive reverse triiodothyronine (rT3) . The compound also interacts with enzymes such as sulfotransferases and glucuronosyltransferases, which facilitate its conjugation and excretion . These metabolic pathways are crucial for regulating the levels and activity of thyroid hormones in the body.

Transport and Distribution

Within cells and tissues, Levothyroxine-13C9-15N is transported and distributed by specific transporters and binding proteins. It is primarily carried in the bloodstream by thyroxine-binding globulin (TBG), transthyretin, and albumin . These proteins protect the hormone from degradation and facilitate its delivery to target tissues. Once inside cells, the compound can be transported to the nucleus, where it exerts its effects on gene expression .

Subcellular Localization

Levothyroxine-13C9-15N localizes to specific subcellular compartments, including the nucleus and mitochondria . In the nucleus, it binds to thyroid hormone receptors and regulates gene transcription. In mitochondria, it influences energy production and metabolic activity by modulating the expression of mitochondrial genes. The subcellular localization of Levothyroxine-13C9-15N is essential for its diverse physiological functions.

準備方法

合成経路と反応条件

L-チロキシン-13C9,15Nの合成は、チロキシン分子に炭素-13と窒素-15の同位体を組み込むことを伴います。これは通常、同位体標識された前駆体から始まる多段階有機合成によって達成されます。反応条件は、通常、目的の位置に同位体を組み込むことを保証するために、特定の触媒、溶媒、温度制御の使用を伴います。

工業生産方法

L-チロキシン-13C9,15Nの工業生産は、同様の合成経路に従いますが、より大規模で行われます。このプロセスは、最終製品の純度と同位体濃縮度を保証するために、厳格な品質管理措置を伴います。生産施設は、同位体標識された化合物を安全かつ効率的に処理するための高度な技術を備えています。

化学反応の分析

反応の種類

L-チロキシン-13C9,15Nは、次のようなさまざまな化学反応を起こします。

酸化: この反応は、過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して、酸素の付加または水素の除去を伴います。

還元: この反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して、水素の付加または酸素の除去を伴います。

置換: この反応は、通常、ハロゲンや求核剤などの試薬を使用して、別の原子または原子団で原子または原子団を置き換えることを伴います。

一般的な試薬と条件

酸化: 過酸化水素、過マンガン酸カリウム、およびその他の酸化剤を、制御された温度とpH条件下で使用します。

還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム、およびその他の還元剤を、無水条件下で使用します。

置換: ハロゲン、求核剤、およびその他の試薬を、特定の溶媒と温度条件下で使用します。

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、L-チロキシン-13C9,15Nの酸化は、さまざまな酸化された誘導体を生成する可能性があり、還元は化合物の還元された形態を生成する可能性があります。

科学研究の用途

L-チロキシン-13C9,15Nは、次のものを含む幅広い科学研究用途を持っています。

化学: GC-MSおよびLC-MSなどの分析手法における内部標準として、L-チロキンの定量化に使用されます。

生物学: 代謝研究で、生物系におけるチロキンの経路と変換を追跡するために使用されます。

医学: 薬物動態研究で使用され、チロキンの吸収、分布、代謝、排泄を理解します。

工業: チロキシンを含む医薬品の製剤の品質管理に適用されます。

類似化合物との比較

L-Thyroxine-13C9,15N can be compared with other isotopically labeled compounds, such as:

L-Tyrosine-13C9,15N: Another stable isotope-labeled amino acid used in metabolic studies and as an internal standard.

L-Leucine-13C6,15N: Used in protein synthesis studies and as an isotopic tracer.

L-Serine-13C3,15N: Employed in metabolic and proteomic research.

The uniqueness of L-Thyroxine-13C9,15N lies in its specific application for the quantification and study of thyroxine, making it an invaluable tool in thyroid hormone research and related fields.

特性

IUPAC Name |

(2S)-2-(15N)azanyl-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl](1,2,3-13C3)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11I4NO4/c16-8-4-7(5-9(17)13(8)21)24-14-10(18)1-6(2-11(14)19)3-12(20)15(22)23/h1-2,4-5,12,21H,3,20H2,(H,22,23)/t12-/m0/s1/i1+1,2+1,3+1,6+1,10+1,11+1,12+1,14+1,15+1,20+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUIIKFGFIJCVMT-LPIUGHGLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1I)O)I)O[13C]2=[13C]([13CH]=[13C]([13CH]=[13C]2I)[13CH2][13C@@H]([13C](=O)O)[15NH2])I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11I4NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

786.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

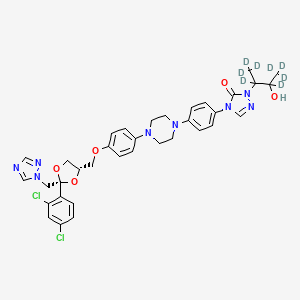

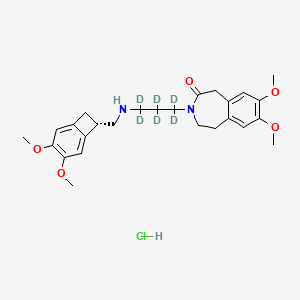

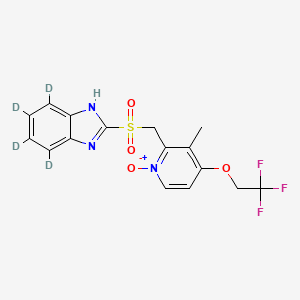

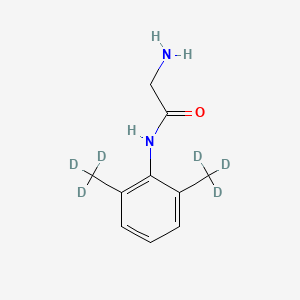

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。